Cilengitide - 188968-51-6

Cilengitide

Catalog Number: EVT-253730
CAS Number: 188968-51-6
Molecular Formula: C27H40N8O7
Molecular Weight: 588.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cilengitide is a synthetic, cyclic pentapeptide containing an Arginine-Glycine-Aspartic Acid (RGD) motif. [] This motif is crucial for its high affinity and selective binding to αvβ3 and αvβ5 integrins. [, , ] Integrins are transmembrane receptors involved in cell-cell and cell-extracellular matrix interactions, playing a crucial role in various cellular processes. [] Cilengitide acts as an antagonist of these integrins, disrupting their function and downstream signaling pathways. [, , ] This mechanism makes it a valuable tool for investigating various biological processes and exploring its potential as an anti-cancer agent, particularly in glioblastoma research. []

Molecular Structure Analysis

Cilengitide is a cyclic pentapeptide characterized by an RGD sequence, critical for its integrin-binding capability. [, ] The cyclic structure contributes to its stability and enhances its binding affinity for the target integrins. Specific details regarding bond lengths, angles, and overall conformation require further investigation using techniques like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.

Mechanism of Action

Cilengitide exerts its biological effects by selectively blocking the activation of αvβ3 and αvβ5 integrins. [, ] These integrins play crucial roles in angiogenesis (formation of new blood vessels), tumor cell survival, migration, and invasion. [, ] By binding to these integrins, Cilengitide prevents their interaction with extracellular matrix proteins like vitronectin, disrupting downstream signaling pathways. [, ] This disruption leads to inhibition of angiogenesis, decreased tumor cell motility, and impaired tumor growth. [, ] Furthermore, Cilengitide has been shown to sensitize tumor cells to radiation therapy and induce autophagy, further contributing to its anti-tumor effects. [, ]

Applications
  • Glioblastoma Research: Cilengitide has been extensively studied in the context of glioblastoma, the most aggressive type of brain cancer. [, ] Its ability to inhibit angiogenesis and tumor cell invasion makes it a promising candidate for anti-glioma therapy. [, ] Preclinical studies have shown its efficacy in reducing tumor growth and prolonging survival in animal models. [, , ] Several clinical trials have investigated its potential as a single agent or in combination with standard chemoradiotherapy for newly diagnosed and recurrent glioblastoma. [, , ] While some studies demonstrated promising activity, particularly in patients with specific genetic characteristics, a large phase III trial did not show a significant survival benefit. [, ]
  • Other Cancer Types: Beyond glioblastoma, Cilengitide has also been investigated in other cancers including lung cancer, breast cancer, head and neck cancer, prostate cancer, melanoma, and sarcoma. [, , , , , ] Preclinical studies have demonstrated its anti-tumor effects, both alone and in combination with other therapies like chemotherapy and radiotherapy. [, , ] Some clinical trials have explored its potential in these cancers, but further research is needed to determine its efficacy and optimal treatment strategies. [, ]
  • Investigating Integrin Biology: As a potent and selective integrin inhibitor, Cilengitide has served as a valuable tool for researchers to study the role of αvβ3 and αvβ5 integrins in various biological processes. [, ] Its use has provided insights into the involvement of these integrins in cell adhesion, migration, angiogenesis, and tumor progression.
  • Potential in Rheumatoid Arthritis: Research has shown Cilengitide's potential in the treatment of rheumatoid arthritis (RA). [, ] In vitro studies demonstrated its ability to inhibit osteoclastogenesis, the process of bone resorption by osteoclasts, which is a key contributor to joint damage in RA. [, ] Animal studies using the collagen-induced arthritis model further confirmed its efficacy in reducing joint inflammation and bone erosions. [, ] These findings suggest that cilengitide could be a promising target for future RA therapies.
Future Directions

While the clinical development of Cilengitide as a single-agent anti-cancer therapy has been halted due to the negative results of the phase III glioblastoma trial, [] several potential future research directions exist:

  • Combination Therapies: Exploring Cilengitide's potential in combination with other therapies like chemotherapy, radiotherapy, and immunotherapy may enhance its efficacy and overcome limitations observed in monotherapy. [, ]
  • Personalized Medicine: Identifying biomarkers that predict response to Cilengitide treatment could allow for targeted therapy in specific patient populations who are most likely to benefit. [, ] This approach may revive its clinical potential by tailoring its use to those who would see the most significant therapeutic effect.
  • Further Elucidation of Mechanism of Action: Continuing to investigate the complex interplay between Cilengitide and its target integrins, as well as its impact on downstream signaling pathways, may uncover new mechanisms and potential therapeutic targets. [, ] This deeper understanding could lead to the development of more effective integrin inhibitors with improved clinical outcomes.
  • Exploring New Applications: Investigating Cilengitide's potential in other diseases where αvβ3 and αvβ5 integrins play a role, such as fibrotic diseases or inflammatory conditions, could lead to novel therapeutic applications beyond cancer. [, ]

Vitronectin

  • Relevance: Vitronectin is a natural ligand for the integrins targeted by Cilengitide. By competing with vitronectin for binding to αvβ3 and αvβ5 integrins, Cilengitide disrupts downstream signaling pathways that promote tumor growth, angiogenesis, and invasion. [, , ]
  • Relevance: Cilengitide has been shown to impair VEGF signaling pathways in several studies. It can inhibit VEGF expression and interfere with the activation of downstream signaling pathways initiated by VEGF receptor binding. This anti-angiogenic effect of Cilengitide contributes to its anti-tumor activity. [, , , , ]

Fibronectin

  • Relevance: While Cilengitide primarily targets αvβ3 and αvβ5 integrins, studies have shown that it can also influence cells adhering through β1 integrins, particularly in the context of endothelial cells interacting with fibronectin. []

Collagen I

  • Relevance: Similar to its effects on fibronectin-mediated adhesion, Cilengitide has demonstrated the ability to impact endothelial cells adhering to collagen I via β1 integrins, suggesting a broader impact on integrin-mediated cell interactions. []

Osteopontin

  • Relevance: Studies exploring Cilengitide's effects on osteoclastogenesis and bone metastasis have investigated osteopontin as a potential mediator. [, , , ]

Fibrinogen

  • Relevance: While Cilengitide's primary targets are αvβ3 and αvβ5, research has shown that it can inhibit platelet adhesion to fibrinogen at clinically relevant concentrations, highlighting its potential impact on platelet function. []

Temozolomide

  • Relevance: Multiple clinical trials have investigated the combination of Cilengitide with temozolomide and radiotherapy for treating glioblastoma. While Cilengitide alone showed modest effects, combining it with temozolomide and radiotherapy led to some promising results in specific patient subgroups. [, , , , ]

Cetuximab

  • Relevance: Cilengitide has been studied in combination with cetuximab, cisplatin, and 5-fluorouracil for treating recurrent/metastatic head and neck squamous cell carcinoma. While the addition of Cilengitide did not significantly improve outcomes in clinical trials, research suggests the potential for improved efficacy in specific patient subgroups. [, ]

Properties

CAS Number

188968-51-6

Product Name

Cilengitide

IUPAC Name

2-[(2S,5R,8S,11S)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-7-methyl-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid

Molecular Formula

C27H40N8O7

Molecular Weight

588.7 g/mol

InChI

InChI=1S/C27H40N8O7/c1-15(2)22-25(41)33-17(10-7-11-30-27(28)29)23(39)31-14-20(36)32-18(13-21(37)38)24(40)34-19(26(42)35(22)3)12-16-8-5-4-6-9-16/h4-6,8-9,15,17-19,22H,7,10-14H2,1-3H3,(H,31,39)(H,32,36)(H,33,41)(H,34,40)(H,37,38)(H4,28,29,30)/t17-,18-,19+,22-/m0/s1

InChI Key

AMLYAMJWYAIXIA-VWNVYAMZSA-N

SMILES

CC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1C)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N

Solubility

Soluble in DMSO

Synonyms

EMD-85189; EMD 85189; EMD85189; EMD-121974; EMD121974; EMD 121974; NSC-707544; D03497; Cilengitide; Cyclo(L-arginylglycyl-L-aspartyl-D-phenylalanyl-N-methyl-L-valyl)

Canonical SMILES

CC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1C)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N

Isomeric SMILES

CC(C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N1C)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.